Triallylethoxysilane
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Overview
Description
Triallylethoxysilane is an organosilicon compound with the chemical formula C₁₁H₂₀OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triallylethoxysilane can be synthesized through the hydrosilylation reaction of allyl chloride with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:
[ \text{HSi(OEt)_3 + 3CH_2=CHCH_2Cl} \rightarrow \text{Si(OEt)(CH_2CH=CH_2)_3 + 3HCl} ]
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triallylethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triallylethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such
Properties
CAS No. |
17962-20-8 |
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Molecular Formula |
C11H20OSi |
Molecular Weight |
196.36 g/mol |
IUPAC Name |
ethoxy-tris(prop-2-enyl)silane |
InChI |
InChI=1S/C11H20OSi/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-7H,1-3,8-11H2,4H3 |
InChI Key |
PITANJVKTXCWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC=C)(CC=C)CC=C |
Origin of Product |
United States |
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